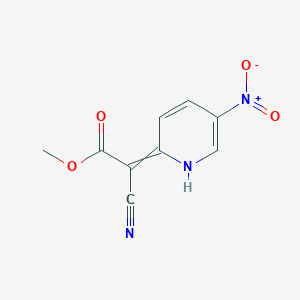

Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate

CAS No.:

Cat. No.: VC15953249

Molecular Formula: C9H7N3O4

Molecular Weight: 221.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7N3O4 |

|---|---|

| Molecular Weight | 221.17 g/mol |

| IUPAC Name | methyl 2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate |

| Standard InChI | InChI=1S/C9H7N3O4/c1-16-9(13)7(4-10)8-3-2-6(5-11-8)12(14)15/h2-3,5,11H,1H3 |

| Standard InChI Key | YCCVKFVOTUBORA-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N |

Introduction

Structural Characteristics and Configuration

Molecular Architecture

The compound features a pyridine ring substituted with a nitro group at the 5-position and a methyl ester-linked cyanoacetate group at the 2-position. The conjugated system formed by the nitropyridine and cyano groups enhances its electrophilicity, making it reactive toward nucleophiles. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Methyl (2Z)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate | |

| Molecular Formula | C₉H₇N₃O₄ | |

| Molecular Weight | 221.17 g/mol | |

| SMILES | COC(=O)C(=C1C=CC(=CN1)N+[O-])C#N | |

| InChI Key | YCCVKFVOTUBORA-UHFFFAOYSA-N |

Z-Configuration and Stability

The Z-isomer predominates due to intramolecular hydrogen bonding between the pyridine NH and the sulfonyl or ester oxygen atoms in intermediates, as observed in analogous systems . This configuration is critical for π-π stacking interactions in solid-state applications and influences reactivity in cascade reactions .

Synthesis and Reaction Pathways

Condensation Reactions

The compound is typically synthesized via condensation between 5-nitropyridin-2(1H)-one derivatives and methyl cyanoacetate under basic conditions. For example:

-

Base-Mediated Cyclization: Potassium carbonate (K₂CO₃) in acetonitrile facilitates the formation of the Z-isomer through a tandem Michael addition-elimination mechanism .

-

Solvent Optimization: Polar aprotic solvents like DMF or acetonitrile improve yields by stabilizing intermediates .

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic nitro and cyano groups .

-

Stability: Decomposes under strong acidic or basic conditions, with the nitro group prone to reduction .

Spectroscopic Data

-

¹H NMR (DMSO-d₆): Signals at δ 10.43 (s, NH), 8.07–7.64 (m, pyridine and ester protons), 6.95 (s, vinyl proton) .

-

IR: Peaks at 2240 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O), and 1520 cm⁻¹ (NO₂) .

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for:

-

Isoindolinones: Base-promoted cascade reactions with ((chloromethyl)sulfonyl)benzenes yield isoindolin-1-ones, valuable in medicinal chemistry .

-

Spiropyrazolones: Three-component reactions with α-amino esters and nitrostyrenes generate spirocyclic structures with potential bioactivity .

Mechanistic Insights

-

Electrophilic Reactivity: The nitro group enhances electrophilicity, enabling nucleophilic attacks at the α-position of the cyanoacetate moiety .

-

Stereoselectivity: Z-configuration directs regioselectivity in Diels-Alder reactions, as seen in syntheses of aristolactam analogs .

| Hazard Type | GHS Classification | Precautions |

|---|---|---|

| Skin Irritation | Category 2 | Wear nitrile gloves |

| Eye Irritation | Category 2A | Use safety goggles |

| Respiratory Irritation | Category 3 | Work in fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume